Cas no 2228599-13-9 (methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate)
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate
- EN300-1744194
- 2228599-13-9
-
- Inchi: 1S/C10H11N3O3/c1-13-9(11)5-6(12-13)7-3-4-8(16-7)10(14)15-2/h3-5H,11H2,1-2H3
- InChI Key: ZWHJYPYEMXGQNX-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=CC=C1C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 221.08004122g/mol
- Monoisotopic Mass: 221.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 83.3Ų
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744194-0.05g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-0.1g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-0.25g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-0.5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-1.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1744194-2.5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-5.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1744194-10.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1744194-1g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1744194-5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate |
2228599-13-9 | 5g |
$4475.0 | 2023-09-20 |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate
Methyl 5-(5-Amino-1-Methyl-1H-Pyrazol-3-yl)furan-2-carboxylate (CAS No. 2228599-13-9): An Overview of Its Structure, Properties, and Applications
Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate (CAS No. 2228599-13-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a furan ring with a pyrazole moiety, making it a promising candidate for various biological and therapeutic applications.
The chemical formula of methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate is C10H13N3O3, and its molecular weight is 207.23 g/mol. The compound's structure features a furan ring linked to a pyrazole ring through a carboxylate ester group, which imparts specific chemical and physical properties. The presence of the amino group in the pyrazole ring adds to its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity.
Recent studies have highlighted the potential of methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate in various therapeutic areas. One notable application is in the development of anti-inflammatory drugs. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory potential, methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate has been investigated for its antiviral properties. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a valuable lead compound for further drug development.
The synthesis of methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the reaction of methyl furan-2-carboxylate with an appropriate pyrazole derivative under controlled conditions. The yield and purity of the final product can be optimized by fine-tuning reaction parameters such as temperature, solvent, and catalysts.
In terms of physicochemical properties, methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate is a solid at room temperature with a melting point ranging from 140 to 145°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are important considerations for formulation and delivery methods in pharmaceutical applications.
The biological activity of methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)furan-2-carboxylate has been evaluated using various in vitro and in vivo models. In cell-based assays, it has shown significant cytotoxicity against cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
To further explore its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of methyl 5-(5-amino-1-methyl-1H-pyrazol-3-y)furan-2-carboxylate. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and warrant further investigation in larger clinical trials.
In conclusion, methyl 5-(5-amino-1-methyl-H-pyrazol--furan--carboxylate) (CAS No. 2228599-) is a promising compound with diverse biological activities and therapeutic applications. Its unique molecular structure and favorable physicochemical properties make it an attractive candidate for drug development in areas such as anti-inflammatory agents, antiviral drugs, and cancer therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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